molecular formula C9H6N2O B8649063 3-Methoxyphthalonitrile

3-Methoxyphthalonitrile

Cat. No. B8649063
M. Wt: 158.16 g/mol
InChI Key: LBGYNJWABFQQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxyphthalonitrile is a useful research compound. Its molecular formula is C9H6N2O and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxyphthalonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxyphthalonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methoxyphthalonitrile

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

3-methoxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C9H6N2O/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4H,1H3

InChI Key

LBGYNJWABFQQIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 60 ml of N,N-dimethylformamide were dissolved 20 g of trimethylsilylmethanol. This was maintained at 5° C. in a water bath and 4.6 g of sodium hydride were added thereto in the atmosphere of argon. The resulting mixture was stirred at 5° C. for 1 hour. Thereafter, 33.3 g of 3-nitrophthalonitrile dissolved in 160 ml of N,N-dimethylformamide were added dropwise to the mixture. After completion of the addition, the ice bath was removed and the mixture was stirred at room temperature for 24 hours. The reaction product was then added with 200 ml of dilute hydrochloric acid and extracted with 1 liter of toluene. The organic layer was washed well with water, followed by the removal of water with magnesium sulfate and the purification with a toluene/silica gel column. However, the desired compound shown by the above formula (XV) was hardly obtained. The yield was about 1% and 3-methoxyphthalonitrile as a by-product was yielded in an amount of several times that of the compound (XV).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

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